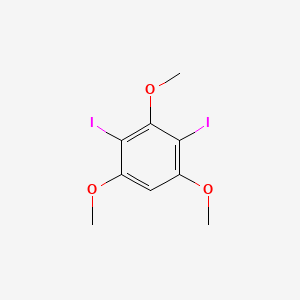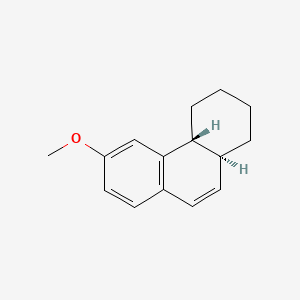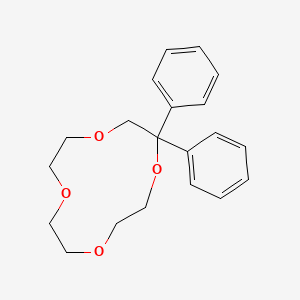
2,2-Diphenyl-1,4,7,10-tetraoxacyclododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
12-Crown-4 can be synthesized using a modified Williamson ether synthesis. The reaction involves the use of ethylene glycol and ethylene dichloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OH)_2 + 2NaOH \rightarrow (CH_2CH_2O)_4 + 2NaCl + 2H_2O ]
Another method involves the cyclic oligomerization of ethylene oxide in the presence of gaseous boron trifluoride .
Industrial Production Methods
Industrial production of 12-Crown-4 typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
12-Crown-4 undergoes various types of chemical reactions, including:
Complexation Reactions: Forms complexes with alkali metal cations, particularly lithium ions.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of ether linkages.
Common Reagents and Conditions
Complexation: Typically involves the use of alkali metal salts such as lithium chloride or lithium perchlorate in an appropriate solvent like acetonitrile or water.
Substitution: Requires nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Complexation: The major products are crown ether-metal ion complexes.
Substitution: The products depend on the nucleophile used but generally result in substituted crown ethers.
科学的研究の応用
12-Crown-4 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the extraction and separation of metal ions.
作用機序
The mechanism by which 12-Crown-4 exerts its effects primarily involves the formation of stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it. This complexation alters the solubility and reactivity of the metal ion, facilitating various chemical processes .
類似化合物との比較
Similar Compounds
15-Crown-5: Another crown ether with a larger ring size, capable of complexing with larger cations such as sodium.
18-Crown-6: Even larger crown ether, suitable for complexing with potassium ions.
Cyclen: A similar molecule with nitrogen atoms instead of oxygen atoms in the ring structure.
Uniqueness
12-Crown-4 is unique due to its high selectivity for lithium ions, attributed to the optimal cavity size of the crown ether ring. This selectivity makes it particularly useful in applications involving lithium ion transport and separation .
特性
CAS番号 |
113889-02-4 |
|---|---|
分子式 |
C20H24O4 |
分子量 |
328.4 g/mol |
IUPAC名 |
2,2-diphenyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C20H24O4/c1-3-7-18(8-4-1)20(19-9-5-2-6-10-19)17-23-14-13-21-11-12-22-15-16-24-20/h1-10H,11-17H2 |
InChIキー |
HZFRMBBFTPIHKW-UHFFFAOYSA-N |
正規SMILES |
C1COCCOC(COCCO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


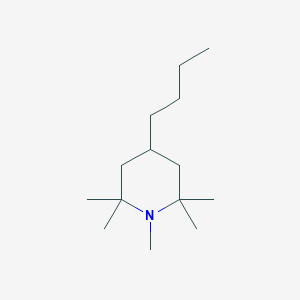
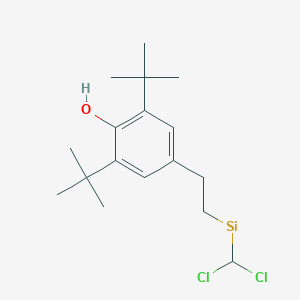
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
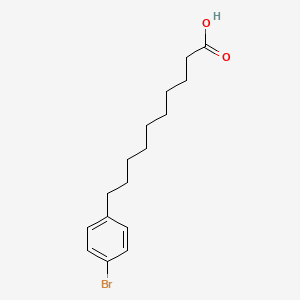
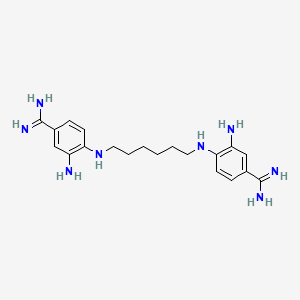
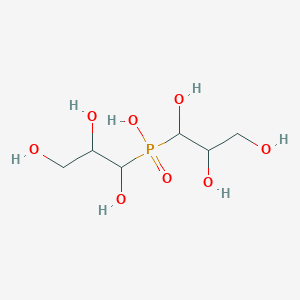
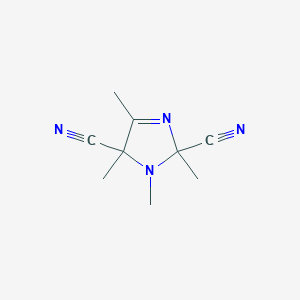
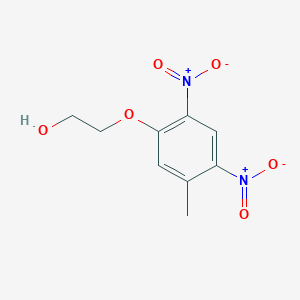
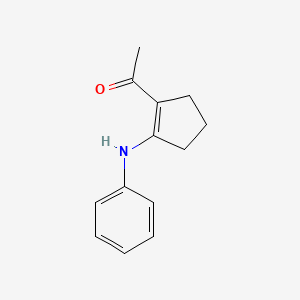
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
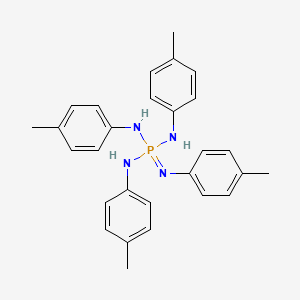
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
